molecular formula C16H24N2O5 B2363196 1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1396567-69-3

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2363196
CAS RN: 1396567-69-3
M. Wt: 324.377
InChI Key: DMXDITIEDIBRLO-UHFFFAOYSA-N
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Description

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as HU-210, is a synthetic cannabinoid that was first synthesized in the 1980s. The compound is a potent agonist of the CB1 receptor, which is the primary receptor for the psychoactive effects of tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Scientific Research Applications

Polyurethane Emulsifying and Electrolytic Properties

Polyurethane derivatives, including urea-based compounds, have been studied for their emulsifying and electrolytic properties. Research on the polycondensation kinetics in solution of alkylimino-2,2′ diethanols with diisocyanates, such as isophorone diisocyanate, highlighted the reactivity of NCO groups and the impact of steric hindrance from cyclohexyl and alkyl residues on reaction rates. This study suggests the potential of urea derivatives in the development of polyurethanes with specific properties, influenced by the urea component's structure (Gérard, Perchec, & Pham, 1988).

Photodegradation and Hydrolysis of Pesticides

Research into the photodegradation and hydrolysis of substituted urea pesticides, such as monolinuron and linuron, in water, underscores the environmental and degradation aspects of urea derivatives. These studies are crucial for understanding the environmental fate and safety of urea-based compounds, including potential pharmaceutical applications, by assessing their stability and degradation under various conditions (Gatidou & Iatrou, 2011).

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

The synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas showcases the chemical versatility of urea derivatives. This research demonstrates how urea compounds can be utilized in synthetic organic chemistry to create heterocyclic structures, which are valuable in pharmaceutical chemistry for their potential bioactive properties (Konovalova, Avdeenko, Dʼyakonenko, & Shishkina, 2020).

Thermal Decomposition Analysis

Studies on the thermal decomposition of alkyl- and aryl-ureas through DSC, TG, and IR spectroscopy contribute to our understanding of the physical and chemical stability of urea derivatives. Identifying the conditions under which urea compounds decompose can inform their safe handling and storage, as well as their applicability in various industrial processes (Stradella & Argentero, 1995).

properties

IUPAC Name

1-(3-hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-21-13-8-11(9-14(22-2)15(13)23-3)18-16(20)17-10-5-4-6-12(19)7-10/h8-10,12,19H,4-7H2,1-3H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDITIEDIBRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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